Tertatolol - 83688-84-0

Tertatolol

Catalog Number: EVT-284246
CAS Number: 83688-84-0
Molecular Formula: C16H25NO2S
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tertatolol [(±)-1-(tert-Butylamino)-3-[(8-hydroxy-2-thiochromanyl)oxy]-2-propanol hydrochloride] is a non-cardioselective β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at both β1 and β2 receptors. [, , ] Unlike some β-blockers, Tertatolol lacks intrinsic sympathomimetic activity (ISA), meaning it does not mimic the effects of adrenaline. [, ] It is classified as a third-generation β-blocker due to its additional pharmacological properties beyond β-blockade. [] In scientific research, Tertatolol serves as a valuable tool for investigating:

  • Renal hemodynamics: Tertatolol's unique renal vasodilatory effects make it a subject of study for understanding renal blood flow regulation. [, , , , , , , , ]
  • β-adrenoceptor function: Tertatolol's interactions with β-adrenoceptors provide insights into receptor regulation and signaling pathways. [, , , , , , ]
  • Hypertension mechanisms: Tertatolol's effects on blood pressure in animal models contribute to research on hypertension mechanisms. [, , , ]

References: [, , , , , , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

β-adrenoceptor Blockade: Tertatolol competitively antagonizes β-adrenoceptors, particularly β1-adrenoceptors. This blockade is stereospecific, with the (-) enantiomer demonstrating higher affinity. [, , , , , ] This action contributes to its antihypertensive effects by reducing heart rate and cardiac output. [, , , , ]

Renal Vasodilation: Tertatolol induces vasodilation in the renal vasculature, primarily at the level of resistance vessels. [, , , , , , , , ] This effect is independent of prostaglandin release or interactions with α-adrenoceptors, muscarinic receptors, nicotinic receptors, opioid receptors, dopamine receptors, or histamine receptors. [, ] Research suggests the involvement of:

  • Endothelial 5-HT1A Receptors: Tertatolol's vasodilatory effects in the kidneys may be mediated by the activation of 5-hydroxytryptamine (5-HT1A) receptors on vascular endothelium, leading to nitric oxide (NO) production and subsequent smooth muscle relaxation. [, ]
  • Guanylate Cyclase Activation: Tertatolol's dilatory effect may involve the stimulation of guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels, which promote vasodilation. []

References: [, , , , , , , , , , , , , , , , , , ]

Applications
  • Investigating Renal Hemodynamics in Hypertension: Tertatolol is used to study renal blood flow regulation in hypertension. Research demonstrates that unlike some β-blockers that reduce renal blood flow, Tertatolol maintains or increases it, making it a valuable tool for studying renal-protective antihypertensive strategies. [, , , , , , , ]
  • Understanding β-adrenoceptor Regulation and Signaling: Tertatolol's interaction with β-adrenoceptors, particularly its ability to reduce receptor number in some studies, provides insights into receptor regulation and downstream signaling pathways. This is valuable for understanding the long-term effects of β-blocker therapy. [, , ]
  • Exploring the Role of 5-HT1A Receptors in Renal Vasculature: Tertatolol's proposed mechanism of action involving endothelial 5-HT1A receptors makes it a valuable pharmacological tool for studying the role of these receptors in regulating renal vascular tone and blood flow. []
  • Developing New Therapeutic Strategies for Hypertension and Renal Disease: By understanding Tertatolol's unique renal vasodilatory effects and its potential interaction with serotonergic pathways, researchers can explore new therapeutic strategies for hypertension, particularly in patients with compromised renal function. [, , ]

Examples:

  • In a study using conscious spontaneously hypertensive rats, chronic intravenous infusion of Tertatolol led to a significant reduction in renal vascular resistance, demonstrating its long-term renal vasodilatory effects. []
  • Research on isolated perfused rat kidneys showed that Tertatolol's vasodilatory effects were significantly reduced by 5-HT1A receptor antagonists, highlighting the role of these receptors in mediating its renal effects. []

References: [, , , , , , , , , , , , , ]

Future Directions
  • Further elucidating the molecular mechanisms underlying Tertatolol's renal vasodilatory effects: While research suggests the involvement of 5-HT1A receptors and the NO-cGMP pathway, further investigation is needed to fully understand the molecular targets and signaling cascades involved. []

4-OH Tertatolol

Compound Description: 4-OH tertatolol is a metabolite of tertatolol. [] It did not exhibit any vasodilatory effects on the renal vasculature in rat models, unlike tertatolol. [, ]

Relevance: As a metabolite of tertatolol, 4-OH tertatolol provides insights into the metabolic pathways of tertatolol. The lack of vasodilatory activity suggests that tertatolol's renal effects are not due to its metabolism into this derivative. [, ]

4,5-di-OH Tertatolol

Compound Description: 4,5-di-OH tertatolol is a metabolite of tertatolol. [] Like other tertatolol metabolites, it lacks vasodilatory activity in isolated rat kidney models. []

Relevance: Similar to 4-OH tertatolol, the absence of vasodilatory activity in 4,5-di-OH tertatolol suggests that these metabolic products do not contribute to the renal vasodilatory effects observed with tertatolol. []

Sulfoxy Tertatolol

Compound Description: Sulfoxy tertatolol is a metabolite of tertatolol. [, ] It showed no vasodilatory activity in isolated rat kidney studies, similar to other tertatolol metabolites. [, ]

Relevance: The inactivity of sulfoxy tertatolol further supports that the renal vasodilatory action of tertatolol is not mediated through its metabolites. [, ]

Sotalol

Compound Description: Sotalol is a non-selective beta-adrenergic receptor antagonist. [, ] It did not show any vasodilatory effects on the renal vasculature in contrast to tertatolol. [, ]

Relevance: Sotalol, despite being a beta-blocker like tertatolol, does not induce renal vasodilation. This suggests that the renal vasodilatory effects of tertatolol are not a general property of all beta-blockers and points to a unique mechanism of action for tertatolol. [, ]

Nadolol

Compound Description: Nadolol is a non-selective beta-adrenergic receptor antagonist. [, ] Like sotalol, it did not cause renal vasodilation in isolated rat kidneys. [, ]

Relevance: The lack of renal vasodilatory effects with nadolol further reinforces that the renal effects of tertatolol are not a class effect of beta-blockers, highlighting its unique pharmacological profile. [, ]

Bunolol

Compound Description: Bunolol is a non-selective beta-adrenergic receptor antagonist. [, ] While bunolol did demonstrate renal vasodilation, it required a concentration 40 times higher than that of tertatolol to achieve this effect. [, ]

Relevance: Although bunolol can induce renal vasodilation, the significantly higher concentration required compared to tertatolol highlights the superior potency of tertatolol in this regard. [, ]

Propranolol

Compound Description: Propranolol is a non-selective beta-adrenergic receptor antagonist. [, , , , , , , , , , , ] Unlike tertatolol, propranolol consistently reduced renal blood flow in multiple studies. [, , , , , ] It also failed to increase glomerular filtration rate and urine output in isolated perfused rat kidneys. []

Relevance: The contrasting effects of propranolol and tertatolol on renal hemodynamics, despite both being beta-blockers, emphasize the unique renal vasodilatory effects of tertatolol. [, , , , , , , , , , , ] Studies suggest that tertatolol may have additional mechanisms of action beyond beta-adrenergic receptor blockade.

Atenolol

Compound Description: Atenolol is a selective beta1-adrenergic receptor antagonist. [, ] Like other beta-blockers except for tertatolol, atenolol did not demonstrate any significant renal vasodilatory effects in clinical studies. []

Relevance: The comparison between atenolol and tertatolol provides further evidence of the unique renal-sparing properties of tertatolol. [, ] It also suggests that the renal effects of tertatolol are not restricted to non-selective beta-blockers and could be attributed to mechanisms beyond beta1-adrenergic receptor blockade.

Metoprolol

Compound Description: Metoprolol is a selective beta1-adrenergic receptor antagonist. [] In a comparative study, metoprolol did not exhibit the same positive impact on renal parameters as tertatolol. []

Relevance: Metoprolol, similar to atenolol, does not share the renal-protective effects of tertatolol, reinforcing the specific renal benefits associated with tertatolol therapy. []

Amlodipine

Compound Description: Amlodipine is a dihydropyridine calcium channel blocker. [] In a comparative study, amlodipine was found to be more effective than tertatolol in reducing cyclosporin-induced hyperuricemia. []

Relevance: While both amlodipine and tertatolol are antihypertensive agents, their different mechanisms of action result in distinct effects on uric acid levels in the context of cyclosporine treatment. []

5-Hydroxytryptamine (Serotonin)

Compound Description: 5-Hydroxytryptamine (Serotonin) is a monoamine neurotransmitter. [, , , , ] It acts as a vasoconstrictor in isolated rat kidney models. [, , ] Tertatolol effectively antagonized serotonin-induced renal vasoconstriction, suggesting potential interaction with serotonin receptors. [, ]

Relevance: The ability of tertatolol to antagonize serotonin-induced vasoconstriction indicates a potential role of serotonergic mechanisms in the pharmacological profile of tertatolol. [, , , , ] Further research points towards the involvement of 5-HT1A receptors in the renal vasodilatory effects of tertatolol. [, ]

5-Carboxamidotryptamine (5-CT)

Compound Description: 5-Carboxamidotryptamine (5-CT) is a serotonin receptor agonist. [] It exhibits vasodilatory properties in the renal vasculature of rats, particularly through activation of the 5-HT1A receptor subtype. []

Relevance: The vasodilatory effect of 5-CT, mediated through a similar receptor subtype as tertatolol, strengthens the involvement of 5-HT1A receptors in the renal actions of tertatolol. []

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)

Compound Description: 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a selective 5-HT1A receptor agonist. [, ] It induces renal vasodilation in isolated rat kidney preparations, similar to tertatolol and 5-CT. []

Relevance: The shared vasodilatory effects of 8-OH-DPAT with tertatolol, attributed to 5-HT1A receptor activation, further support the involvement of this receptor subtype in mediating the unique renal effects of tertatolol. [, ]

BMY 7378

Compound Description: BMY 7378 is a selective 5-HT1A receptor antagonist. [] It effectively inhibits the vasodilator responses induced by tertatolol, 5-HT, 5-CT, and 8-OH-DPAT, confirming the involvement of the 5-HT1A receptor subtype in tertatolol's renal vasodilatory action. []

Relevance: The ability of BMY 7378 to block tertatolol-induced renal vasodilation provides conclusive evidence for the crucial role of endothelial 5-HT1A receptors in mediating this specific pharmacological effect of tertatolol. []

Properties

CAS Number

83688-84-0

Product Name

Tertatolol

IUPAC Name

1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3

InChI Key

HTWFXPCUFWKXOP-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O

Solubility

Soluble in DMSO

Synonyms

Artex
Artexal
DL-8-(2'-hydroxy-3'-t-butylaminopropyloxy)thiochroman.HCl
S 2395
S-2395
SE 2395
SE-2395
tertatolol
tertatolol hydrochloride
tertatolol hydrochloride, (+-)-isomer
tertatolol, (+-)-isome

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC2=C1SCCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.